molecular formula C20H15N7OS B2993395 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1005950-73-1

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide

Cat. No.: B2993395
CAS No.: 1005950-73-1
M. Wt: 401.45
InChI Key: ABWJKDSCVJZZMU-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H15N7OS and its molecular weight is 401.45. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N7OS/c1-13-10-17(24-20(28)16-8-5-9-29-16)27(25-13)19-15-11-23-26(18(15)21-12-22-19)14-6-3-2-4-7-14/h2-12H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWJKDSCVJZZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal signaling pathways, leading to changes in cellular functions

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the presence of other drugs or substances that compete for the same targets. Additionally, factors such as the patient’s overall health, diet, and lifestyle can also influence the compound’s effectiveness and side effects.

Biochemical Analysis

Biochemical Properties

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The interaction with CDKs involves binding to the active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, it may interact with other biomolecules such as DNA and RNA, affecting gene expression and cellular metabolism.

Cellular Effects

The effects of this compound on various cell types are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and metabolic processes. For example, it has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins. Furthermore, it can alter cell signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and survival. The compound’s impact on gene expression includes upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, contributing to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CDKs, inhibiting their activity and thus blocking cell cycle progression. This binding involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, the compound can inhibit other enzymes involved in DNA replication and repair, further contributing to its cytotoxic effects on cancer cells. Changes in gene expression induced by this compound are mediated through its interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing sustained inhibition of target enzymes. Over time, the compound may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to this compound in vitro has been associated with persistent inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can either retain biological activity or be excreted from the body. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound’s localization within cells can affect its activity and function, with higher concentrations observed in the nucleus and cytoplasm. Binding to plasma proteins can also influence its distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is predominantly localized in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, it can be found in the cytoplasm, where it inhibits cytoplasmic enzymes and signaling proteins. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its therapeutic potential.

Biological Activity

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which incorporates multiple heterocyclic moieties. This compound has attracted attention due to its diverse biological activities, particularly in the context of cancer therapy and other diseases related to cell growth regulation.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N7SC_{15}H_{13}N_7S, with a molecular weight of approximately 291.31 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its significant biological properties. The presence of thiophene and carboxamide functional groups further enhances its potential as a therapeutic agent.

Property Value
Molecular FormulaC15H13N7S
Molecular Weight291.31 g/mol
CAS Number302938-67-6

The primary mechanism through which this compound exerts its biological activity is through the inhibition of specific enzymes and receptors, notably the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making the compound a candidate for cancer treatment.

Key Mechanisms:

  • EGFR Inhibition : Disruption of downstream signaling pathways that promote cell growth.
  • Kinase Inhibition : Binding to the active sites of kinases involved in tumor progression.

Biological Activity and Case Studies

Research has demonstrated that this compound exhibits significant anti-cancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, indicating its potential as an anticancer agent.

Case Study Highlights:

  • In Vitro Efficacy : Studies have indicated that the compound can inhibit cancer cell proliferation in several types of cancer, including breast and lung cancers.
  • Molecular Docking Studies : Computational analyses have shown strong binding affinities to EGFR and other kinases, suggesting a mechanism for its inhibitory effects.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds known for their biological activities:

Compound Name Structural Features Biological Activity
Pyrazolo[3,4-d]pyrimidine DerivativesSame core structure with varied substituentsDiverse biological activities
Purine AnalogsSimilar heterocyclic frameworkAnticancer and antiviral properties
N-(4-Oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamideContains pyrazolo[3,4-d]pyrimidine coreSelective CDK2 inhibitor

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